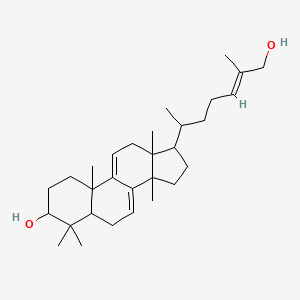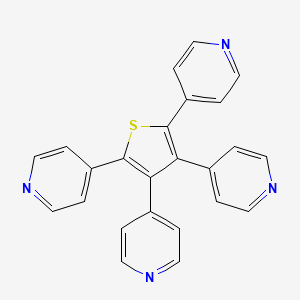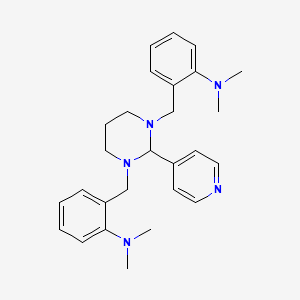
Lecanoric acid
Overview
Description
Lecanoric acid is a naturally occurring compound produced by several species of lichen, including Lecanora, Usnea subvacata, Parmotrema stuppuem, Parmotrema tinctorum, Parmotrema grayana, Xanthoparmelia arida, and Xanthoparmelia lecanorica . It is classified as a polyphenol and a didepside, functioning primarily as an antioxidant . The compound is named after the lichen Lecanora .
Mechanism of Action
Target of Action
Lecanoric acid, a secondary metabolite produced by several species of lichen , primarily targets reactive species in the body . It has been suggested that the compound’s antioxidant activity is due to its ability to scavenge these reactive species . Additionally, it has been found to have significant antifungal activity, suggesting that fungal pathogens may also be a target .
Mode of Action
The antioxidant activity of this compound is attributed to its electron-attracting properties due to the two hydrogen bonds between the 2’-OH and 1’- COOCH3/COOH groups and the 2-OH and 1-COO- groups, as well as the presence of the COO- group, conjugated with an aromatic ring . In terms of its antifungal activity, it has been shown to inhibit the growth of certain tea pathogens .
Biochemical Pathways
This compound is a polyphenol and a didepside . It is derived from three chemical pathways: the acetate-polymalonate pathway, the shikimic acid pathway, and the mevalonic acid pathway . The compound’s antioxidant activity suggests that it may affect pathways related to oxidative stress in the body .
Result of Action
The primary molecular and cellular effect of this compound’s action is the reduction of oxidative stress in the body . This is achieved through its antioxidant activity, which involves scavenging reactive species . Additionally, this compound has been shown to have cytotoxic effects on certain cancer cell lines .
Action Environment
The production and efficacy of this compound can be influenced by environmental factors. For example, the chemical profiles of lichen ecotypes, which produce this compound, can vary based on ecological locality conditions, such as altitude and slope aspects . Furthermore, the compound’s antioxidant activity may be more pronounced in environments characterized by high levels of oxidative stress .
Biochemical Analysis
Biochemical Properties
Lecanoric acid plays a crucial role in various biochemical reactions, primarily due to its antioxidant activity. It interacts with reactive oxygen species (ROS) and neutralizes them, thereby preventing oxidative damage to cells . The compound has been shown to inhibit histidine decarboxylase, an enzyme involved in the production of histamine . This inhibition is competitive with histidine and non-competitive with pyridoxal phosphate . Additionally, this compound does not inhibit aromatic amino acid decarboxylase, highlighting its specificity .
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s antioxidant properties help in reducing oxidative stress, which in turn affects cell signaling pathways such as the MAPK and NF-κB pathways . This compound also modulates gene expression by upregulating antioxidant response elements and downregulating pro-inflammatory genes . Furthermore, it impacts cellular metabolism by enhancing the activity of antioxidant enzymes like superoxide dismutase and catalase .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and neutralizes ROS, thereby preventing oxidative damage to biomolecules such as DNA, proteins, and lipids . The compound also inhibits histidine decarboxylase by binding to its active site, which prevents the conversion of histidine to histamine . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its antioxidant activity can decrease upon prolonged exposure to light and air . Studies have shown that this compound can maintain its antioxidant properties for several weeks when stored in the dark at low temperatures . Long-term exposure to this compound has been associated with sustained upregulation of antioxidant enzymes and prolonged reduction in oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant antioxidant and anti-inflammatory effects without any noticeable toxicity . At higher doses, this compound can cause adverse effects such as gastrointestinal discomfort and liver toxicity . The threshold for these toxic effects varies among different animal models, but it is generally observed at doses exceeding 50 mg/kg .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its antioxidant activity. It interacts with enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, enhancing their activity and thereby reducing oxidative stress . The compound also affects metabolic flux by modulating the levels of metabolites involved in the oxidative stress response . Additionally, this compound is metabolized through the acetate-polymalonate pathway, which is common among lichen-derived compounds .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in tissues with high oxidative stress, such as the liver and brain . This selective accumulation enhances its antioxidant effects in these tissues .
Subcellular Localization
This compound is localized in several subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function are influenced by its localization, as it can directly interact with ROS and antioxidant enzymes in these compartments . The compound’s localization is directed by specific targeting signals and post-translational modifications that facilitate its transport to these organelles .
Preparation Methods
Lecanoric acid can be extracted from lichens using solvents such as methanol and acetone . The extraction process involves grinding the lichen material and then subjecting it to solvent extraction. The extract is then purified using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC)
Chemical Reactions Analysis
Lecanoric acid undergoes various chemical reactions, including oxidation and reduction. It has been shown to exhibit strong antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation . Common reagents used in these reactions include methanol and acetone for extraction, and various chromatographic techniques for purification . The major products formed from these reactions are typically other antioxidant compounds.
Scientific Research Applications
Lecanoric acid has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying antioxidant properties . In biology and medicine, this compound has been investigated for its potential therapeutic effects, including its antioxidant and antifungal properties . It has shown significant antifungal activity against tea fungal pathogens, making it a potential candidate for developing natural fungicides . Additionally, this compound has been studied for its potential use in treating diseases associated with oxidative stress .
Comparison with Similar Compounds
Lecanoric acid is similar to other lichen-derived compounds such as orsellinic acid, gyrophoric acid, and umbilicaric acid . These compounds share similar antioxidant properties and are also produced by lichens . this compound is unique in its strong antioxidant activity and its ability to inhibit lipid peroxidation . This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-(2,4-dihydroxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O7/c1-7-3-9(17)5-11(18)14(7)16(22)23-10-4-8(2)13(15(20)21)12(19)6-10/h3-6,17-19H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMSJKZDHNSSEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197384 | |
| Record name | Lecanoric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480-56-8 | |
| Record name | Lecanoric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lecanoric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lecanoric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249981 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lecanoric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LECANORIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0M65TKS0F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does lecanoric acid exert its antifungal effects?
A1: While the precise mechanism remains under investigation, research suggests that this compound exhibits fungicidal action. [] One study demonstrated its efficacy against tea fungal pathogens, including Cercospora theae, Glomerella cingulata, and Phomopsis theae, surpassing the inhibitory effects of some commercial fungicides. [] Further research is needed to fully elucidate the specific molecular targets and pathways involved.
Q2: Does this compound impact human cells?
A2: Research suggests that this compound and its derivatives, orsellinates, can inhibit the growth of various cancer cell lines in vitro, including larynx (Hep2), breast (MCF-7), lung (786-0), and melanoma (B16-F10) cells. [, ] Notably, n-butyl orsellinate demonstrated greater potency against B16-F10 cells than the commonly used chemotherapeutic agent cisplatin. [] It's important to note that these findings are from in vitro studies, and further research, particularly in vivo and clinical settings, is crucial to determine the therapeutic potential and safety of this compound and its derivatives in humans.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C16H14O7, and its molecular weight is 302.28 g/mol. []
Q4: What spectroscopic techniques are commonly used to characterize this compound?
A4: this compound can be characterized using various spectroscopic methods including:
- Infrared (IR) spectroscopy: Provides information about functional groups present in the molecule. []
- Ultraviolet-visible (UV Vis) spectroscopy: Offers insights into the electronic transitions within the molecule and helps determine its absorption characteristics. [, ]
- Nuclear magnetic resonance (NMR) spectroscopy: A powerful technique for determining the structure and connectivity of atoms within the molecule. [, , ]
Q5: Is there information available regarding the material compatibility and stability of this compound under various conditions?
A5: The provided research papers primarily focus on the biological activities and chemical characterization of this compound. There is limited information available on its material compatibility and stability under different conditions. Further investigation is necessary to understand its behavior in various environments and its suitability for specific applications.
Q6: Does this compound exhibit any known catalytic properties?
A6: The provided research papers do not describe any catalytic properties associated with this compound. Its primary applications explored in the literature revolve around its biological activities, particularly its antifungal, antiproliferative, and antioxidant potential.
Q7: How do structural modifications of this compound impact its biological activity?
A8: Modifying the structure of this compound, particularly by forming orsellinic esters, can significantly alter its biological activity. [, , ]
- Antitumor activity: Studies revealed that chain elongation of orsellinates (from methyl to n-butyl) enhanced their cytotoxic activity against cancer cell lines, likely due to increased lipophilicity. [, ]
- Antifungal activity: While this compound itself exhibits antifungal properties, some of its orsellinate derivatives, particularly those with longer alkyl chains, demonstrated enhanced antifungal effects. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-amino-5-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid](/img/structure/B1674605.png)
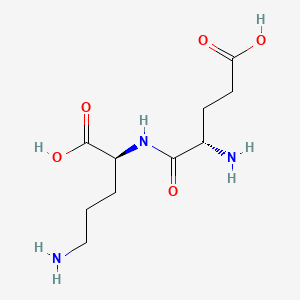
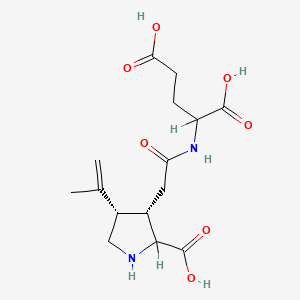


![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B1674611.png)
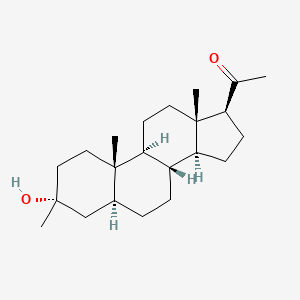
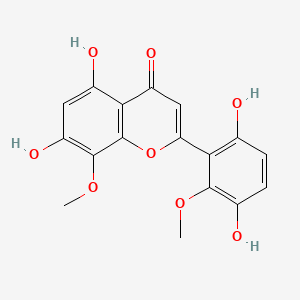
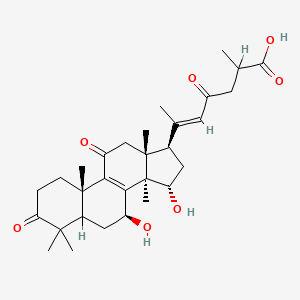
![(E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B1674617.png)
